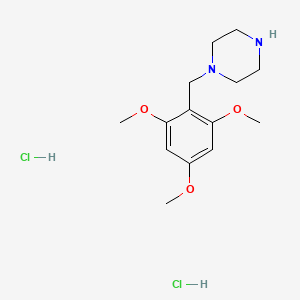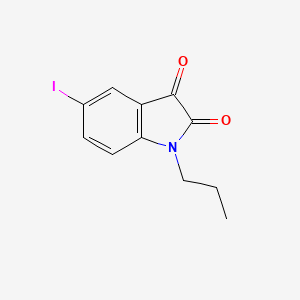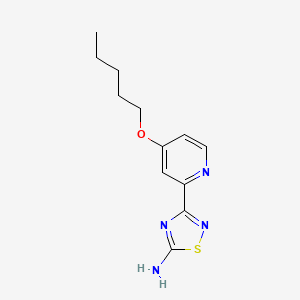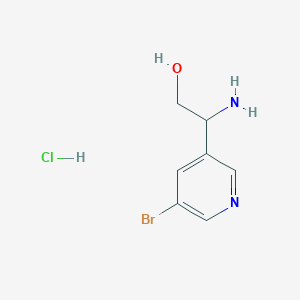
Cefdinir Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefdinir Sulfoxide is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound retains the core structure of Cefdinir but includes a sulfoxide group, which may alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cefdinir Sulfoxide typically involves the oxidation of Cefdinir. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Cefdinir Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent Cefdinir.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines.
Major Products
Oxidation: Cefdinir Sulfone.
Reduction: Cefdinir.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cefdinir Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial activity and mechanism of action.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
Cefdinir Sulfoxide, like Cefdinir, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The presence of the sulfoxide group may influence its binding affinity and spectrum of activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefdinir: The parent compound, a third-generation cephalosporin.
Cefditoren: Another third-generation cephalosporin with a similar mechanism of action.
Cefixime: A third-generation cephalosporin with a different side chain structure.
Uniqueness
Cefdinir Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its biological activity. This modification can lead to differences in pharmacokinetics, stability, and spectrum of antibacterial activity compared to its parent compound and other similar cephalosporins.
Propriétés
Formule moléculaire |
C14H13N5O6S2 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-,27?/m1/s1 |
Clé InChI |
DCYIMCVRWITTJO-UOLOGUCOSA-N |
SMILES isomérique |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(5-chloropyridin-2-yl)amino]butanoate](/img/structure/B13865758.png)
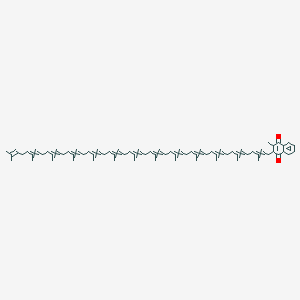
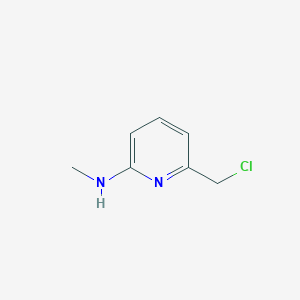

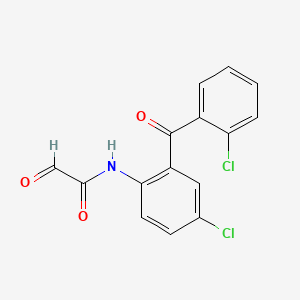

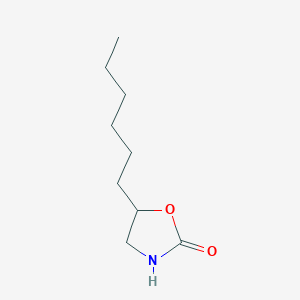
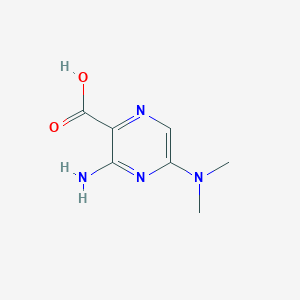
![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)
